(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

Catalog No.
S710052
CAS No.
37031-30-4
M.F
C9H14O6
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxyli...

CAS Number

37031-30-4

Product Name

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

IUPAC Name

dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Molecular Formula

C9H14O6

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m0/s1

InChI Key

ROZOUYVVWUTPNG-WDSKDSINSA-N

SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)C

Organic Synthesis:

  • Asymmetric Synthesis: Due to its stereocenters, the compound can be used as a chiral building block in the synthesis of other molecules with desired stereochemistry. This is particularly valuable in the development of pharmaceuticals and other biologically active compounds where specific spatial arrangements of atoms are crucial for function [].

Medicinal Chemistry:

  • Drug Discovery: The compound's potential biological activity has been investigated in the context of drug discovery. Studies suggest it may have anti-inflammatory and antiproliferative properties, making it a candidate for further research in the development of new drugs [].

Material Science:

  • Polymer Synthesis: The compound can potentially be used as a precursor for the synthesis of new functional polymers. Its specific properties, such as chirality and the presence of ester groups, could be advantageous in designing polymers with tailored properties for various applications [].

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C₉H₁₄O₆ and a molecular weight of 218.2 g/mol. This compound features a dioxolane ring structure, which is characterized by a five-membered ring containing two oxygen atoms. The specific stereochemistry indicated by the (4S,5S) notation suggests that the compound has particular spatial arrangements around its chiral centers, which can influence its reactivity and biological activity .

Typical of esters and dioxolanes. Notably, it can undergo hydrolysis to yield the corresponding dicarboxylic acid and methanol. Additionally, it may react with nucleophiles due to the electrophilic nature of the carbonyl groups present in its structure. These reactions are significant for its potential applications in organic synthesis and medicinal chemistry .

Several synthesis methods are available for producing (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester:

  • Diels-Alder Reaction: This method involves a cycloaddition reaction between a diene and a dienophile to form the dioxolane ring.
  • Esterification: The compound can be synthesized through the esterification of the corresponding dicarboxylic acid with methanol in the presence of an acid catalyst.
  • Ring-closure Reactions: Utilizing suitable precursors that contain both carboxylic acid and alcohol functionalities can facilitate the formation of the dioxolane structure through intramolecular reactions .

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: The compound may be explored for its potential therapeutic properties due to its unique structure.
  • Agricultural Chemicals: Similar compounds are often evaluated for use as agrochemicals or additives in crop protection .

Several compounds share structural similarities with (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylateC₁₁H₁₈O₆Contains ethyl groups instead of methyl groups
2-Methyl-1,3-dioxolaneC₅H₈O₂Simpler structure without carboxylic functionalities
1,3-DioxolaneC₄H₈O₂Basic dioxolane structure without additional functional groups

The uniqueness of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester lies in its specific stereochemistry and dual carboxylic acid functionality combined with a dioxolane framework. This combination can potentially lead to distinctive chemical reactivity and biological properties not observed in simpler analogs .

Ketalization Strategies for Dioxolane Formation

The synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester relies fundamentally on ketalization strategies that facilitate the formation of the five-membered dioxolane ring system [1] [2]. These approaches typically involve the condensation of carbonyl compounds with dihydroxy compounds under controlled reaction conditions to achieve optimal yields and selectivity [3] [4].

Acid-Catalyzed Cyclocondensation Approaches

Acid-catalyzed cyclocondensation represents the most widely employed methodology for dioxolane formation in the synthesis of the target compound [1] [2] [3]. The mechanism proceeds through initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbon center and facilitates nucleophilic attack by the diol component [3] [5]. This process typically involves the use of Brønsted acids such as sulfuric acid, para-toluenesulfonic acid, or Lewis acids including silica gel and alumina as catalysts [1] [2] [6].

The reaction mechanism begins with protonation of the carbonyl group, followed by nucleophilic attack of the ethylene glycol or related diol [3] [5]. The formation of a hemiacetal intermediate is subsequently followed by a second nucleophilic substitution that results in cyclization to form the dioxolane ring [3] [7]. Water elimination drives the reaction forward, and the use of molecular sieves or Dean-Stark traps can enhance yields by removing water from the reaction mixture [3] [4].

Research has demonstrated that silica gel catalysts show remarkable efficiency in ketalization reactions under microwave irradiation [1]. Under solvent-free conditions at temperatures ranging from 70 to 150 degrees Celsius, cyclohexanone was converted to its corresponding dioxolane in yields exceeding 99 percent within 2 minutes using a sulfonated silica catalyst [1]. The catalyst loading typically ranges from 7 to 24 percent by mass relative to the ketone substrate [1].

The following table summarizes key reaction parameters for acid-catalyzed dioxolane formation:

Catalyst TypeTemperature (°C)Reaction TimeYield (%)Reference
Silica gel1502 min99.9 [1]
Sulfuric acid (4% wt)1503 h65 [2]
para-Toluenesulfonic acid140Variable86-93 [1] [2]
Alumina14024 h76 [2]

Optimization studies have revealed that the effectiveness of acid catalysis depends significantly on the specific surface area of heterogeneous catalysts and the number of active acidic sites [1] [2]. Mesoporous sulfonated silica catalysts with surface areas of 115 square meters per gram and acid strength of 1.32 millimoles of hydrogen ions per gram demonstrated superior performance compared to conventional catalysts [1].

Transacylation Reactions Under Basic Conditions

Transacylation reactions under basic conditions provide an alternative approach for dioxolane synthesis, particularly when dealing with sensitive substrates that may decompose under acidic conditions [8] [9]. These reactions typically employ basic catalysts such as potassium hydroxide, sodium methoxide, or ionic liquid systems to facilitate the formation of the dioxolane ring [10] [8].

The transacylation mechanism involves the nucleophilic attack of hydroxide or alkoxide ions on acyl groups, leading to the formation of mixed anhydrides or activated intermediates that subsequently undergo cyclization [8] [9]. This approach has proven particularly effective when starting from ester precursors of tartaric acid derivatives [10] [11].

One notable example involves the use of potassium hydroxide in anhydrous methanol for the synthesis of tartaric acid ester derivatives [10]. The reaction proceeds at room temperature for 24 hours, achieving yields of 98 percent under optimized conditions [10]. The general procedure involves dissolving the starting ester in anhydrous methanol, followed by dropwise addition of potassium hydroxide solution in methanol [10].

Ionic liquid systems have emerged as environmentally friendly alternatives for transacylation reactions [8]. Triflic acid in imidazolium ionic liquids has been successfully employed for transacylation of hindered aromatic ketones at temperatures of 70 degrees Celsius [8]. These systems offer advantages including recyclability, reduced environmental impact, and enhanced selectivity compared to traditional methods [8] [9].

The optimization of transacylation conditions requires careful control of several parameters:

ParameterOptimal RangeEffect on Yield
Temperature20-70°CHigher temperatures increase reaction rate but may reduce selectivity
Base concentration1-2 equivalentsExcess base promotes side reactions
Reaction time4-24 hoursExtended times improve conversion but may lead to product degradation
Solvent systemAnhydrous alcohols or ionic liquidsMoisture content critically affects yield

Stereoselective Synthesis Protocols

Stereoselective synthesis protocols are essential for obtaining the desired (4S,5S) configuration of the target dioxolane compound [12] [13] [11]. These methodologies focus on controlling the absolute stereochemistry through the use of chiral starting materials or stereoselective transformations [12] [14] [15].

Chiral Pool Utilization from Tartaric Acid Derivatives

The utilization of tartaric acid derivatives from the chiral pool represents the most direct and economically viable approach for synthesizing the (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester [11] [16] [17]. Tartaric acid, with its C2-symmetric structure and well-defined stereochemistry, serves as an ideal starting material for this transformation [11] [18].

The synthetic route typically begins with dimethyl D-tartrate, which undergoes protection of the diol functionality through acetonide formation [17] [18] [19]. This protection step is achieved by reaction with 2,2-dimethoxypropane in the presence of acid catalysts such as para-toluenesulfonic acid or camphorsulfonic acid [20] [17]. The reaction proceeds under mild conditions, typically at room temperature, and provides the desired acetonide in excellent yields exceeding 95 percent [20] [18].

The acetonide formation mechanism involves initial protonation of one of the methoxy groups in 2,2-dimethoxypropane, followed by nucleophilic attack of the tartaric acid diol [17] [19]. The resulting hemiacetal intermediate undergoes cyclization with elimination of methanol to form the stable six-membered acetonide ring [19] [21]. The stereochemistry is retained throughout this transformation, ensuring the desired (4S,5S) configuration in the final product [17] [21].

Research has demonstrated that the acetonide protection can be performed using a reaction-rectification process, which provides both high yields and optical purity [20] [17]. The specific rotation of the product typically ranges from +41 to +54 degrees, confirming the retention of stereochemical integrity [22] [20] [18].

Key optimization parameters for acetonide formation include:

ParameterOptimal ConditionsYield (%)Optical Purity (% ee)
Catalystp-Toluenesulfonic acid (0.1 eq)97>98
TemperatureRoom temperature95>98
Reaction time2-6 hours96>98
SolventAnhydrous conditions98>99

The high stereoselectivity observed in these transformations can be attributed to the inherent chirality of the tartaric acid backbone and the conformational preferences of the acetonide ring system [17] [19] [21]. The acetonide ring adopts a chair-like conformation that effectively shields one face of the molecule, directing subsequent reactions to occur with high facial selectivity [19] [21].

Enzymatic Resolution Techniques for Enantiomeric Enrichment

Enzymatic resolution techniques provide powerful methods for achieving high enantiomeric purity in the synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester [23] [24] [25]. These biocatalytic approaches offer advantages including mild reaction conditions, high selectivity, and environmental compatibility [24] [26] [27].

Lipase-catalyzed kinetic resolution represents the most widely employed enzymatic method for this application [25] [28] [29]. Pseudomonas cepacia lipase has demonstrated exceptional enantioselectivity in the resolution of dioxolane precursors, achieving enantiomeric ratios exceeding 96:4 [25] [27]. The enzyme preferentially hydrolyzes one enantiomer of racemic ester substrates, allowing for the separation of the desired stereoisomer [25] [30].

The kinetic resolution process typically involves the treatment of racemic ester substrates with lipase in the presence of water or alcohols [25] [28]. The reaction conditions are carefully optimized to achieve maximum enantioselectivity, with typical parameters including temperatures of 30-40 degrees Celsius and reaction times of 12-48 hours [25] [29]. The use of immobilized enzymes enhances recyclability and facilitates product isolation [30] [27].

Dynamic kinetic resolution represents an advanced enzymatic approach that can theoretically provide 100 percent yield of the desired enantiomer [30] [31] [9]. This methodology combines enzymatic resolution with in situ racemization of the substrate, allowing for complete conversion to the desired product [30] [9]. The technique has been successfully applied to various dioxolane precursors with excellent results [30] [29].

Several enzymes have been evaluated for their effectiveness in dioxolane resolution:

Enzyme SourceSubstrate TypeEnantiomeric Excess (% ee)Conversion (%)Reference
Pseudomonas cepacia lipaseDioxolane esters9685 [25]
Protease NDioxolane amides8475 [23]
AlcalaseAlcohol precursors9280 [23]
ChiroCLEC-BLEster substrates8878 [23]

The optimization of enzymatic resolution requires careful consideration of several factors including enzyme loading, substrate concentration, temperature, and reaction medium [28] [32]. Enzyme loadings typically range from 5 to 20 percent by weight relative to the substrate, with higher loadings generally providing faster reaction rates but potentially reduced selectivity [28] [27].

Solvent selection plays a critical role in enzymatic resolution, with organic solvents often providing enhanced enantioselectivity compared to aqueous systems [25] [28]. Solvents such as toluene, hexane, and tertiary butyl methyl ether have proven effective for lipase-catalyzed resolutions [25] [30]. The water activity of the reaction medium must be carefully controlled to maintain enzyme activity while preventing unwanted side reactions [28] [29].

Core Parameters

ParameterValueReference
Molecular formulaC9H14O6 [1]
Exact mass218.0790 Da [2]
Boiling point (0.1 mm Hg)80 – 82 °C [3]
Density (20 °C)1.190 g mL⁻¹ [1]
Optic rotation (neat, 20 °C)−54° for (4S,5S) enantiomer [4]

These constants underpin the discussion of reactivity by defining thermal windows and solvent choices.

Ester Group Manipulation (Section 3.1 of Outline)

Hydrolysis Kinetics under Acidic and Basic Conditions (3.1.1)

Alkali‐Promoted Cleavage

Potassium hydroxide and sodium hydroxide are routinely employed to unmask the underlying tartrate framework. Representative kinetic data are summarised in Table 1.

EntryMediumpH / BaseTemp. (°C)k_obs (×10⁻³ s⁻¹)t₁⁄₂ (min)Reference
1MeCN : H₂O 10 : 1Potassium hydroxide, 5 M02.40 [5]4.8 [5]
2THF : H₂O 1 : 1Sodium hydroxide, 0.1 M250.093 [6]*124 [6]

*Rate derived from diethyl tartrate but extrapolated to dimethyl analogue by identical leaving group statistics; the base dependence is first-order in hydroxide, so ester identity minimally perturbs the primary rate constant [6].

Mineral-acid Hydrolysis

Ceder’s canonical study of acetal hydrolysis showed that dimethyl ketal systems undergo proton-assisted cleavage with rate constants approximately ten-fold smaller than their dioxane analogues at identical acidity [7]. For the present compound, the empirical Arrhenius description extracted from 0.1 M sulfuric acid in acetone–water (4 : 1) is

k_H⁺ = (4.1 ± 0.3) × 10⁸ exp(−112 kJ mol⁻¹ ⁄ RT) s⁻¹ [8].

At 40 °C and pH 1.0 this corresponds to t₁⁄₂ ≈ 52 min.

Comparative Overview

Catalyst classMechanistic regimeRelative rate (phenomenological)
Hydronium ionA-1, unimolecular oxocarbenium generation1.0
General acids (carboxylic)Concerted proton relay0.3 [9]
Hydroxide ionBimolecular acyl-oxygen cleavage25 [6]

Base catalysis clearly dominates under synthetically relevant mild conditions.

Transesterification Pathways (3.1.2)

Selective alkoxide exchange delivers orthogonally protected tartrate esters without perturbing the dioxolane ring.

Alkoxide nucleophileSolventTemp. (°C)Product / Yield (%)Time (h)Reference
Sodium methoxideMethanol (reflux)65Dimethyl–to–monomethyl swap, 83% [5]2 [5]
Potassium ethoxideEthanol (reflux)78Diethyl analogue, 79% [10]4 [10]
Allyl alcohol + Titanium(IV) isopropoxideToluene (Dean–Stark)110Diallyl tartrate, 66% [11]6 [11]

Key observations:

  • Rate order parallels nucleophile basicity; no catalytic acceleration is observed with weak alcohols.
  • Titanium alkoxide complexes promote reversible exchange enabling stereo-retentive cross-couplings [10].

Dioxolane Ring-Opening Reactions (Section 3.2)

Acid-Mediated Cleavage Mechanisms (3.2.1)

The 2,2-dimethyl-1,3-dioxolane core is hydrolytically labile through an A-2 pathway when protonated.

AcidConditionsObserved productsSelectivityReference
Trifluoroacetic acid, 0 .5 M in aqueous acetonitrile25 °CTartaric acid dimethyl ester>95% ring opening [5]
Sulfuric acid, 0 .1 M in toluene–acetone (Dean–Stark)80 °CMixed mono-acid mono-ester72% [12]
Para-toluenesulfonic acid, 0 .05 equiv in methanolRefluxSimultaneous ring and ester cleavage (methanolysis)1 : 1 mixture [13]

Mechanistic sequence: protonation → endocyclic C–O bond heterolysis → resonance-stabilised oxocarbenium → capture by water or alcohol [9].

Activation parameters determined for 2,2-dimethyl-1,3-dioxolane give ΔH^‡^ = 88 kJ mol⁻¹ and ΔS^‡^ = −32 J mol⁻¹ K⁻¹, values transferrable to the tartrate acetonide scaffold because substitution is remote from the reactive centre [9].

Nucleophilic Substitution at the Acetal Centre (3.2.2)

Two regimes predominate: Lewis-acid assisted displacement and single-electron reductive opening.

a) Lewis-acid promoted alkylation

Dimethyl tartrate acetonide enolate, generated with Lithium diisopropylamide in Tetrahydrofuran / Hexamethyl-phosphoramide at −78 °C, undergoes SN1-like trapping with primary halides in yields up to 78% with complete retention at C-4 and C-5 [14].

ElectrophileProduct configurationYield (%)Time (h)
1-BromobutaneTrans-mono-n-butyl tartrate78 [14]24
Propargyl bromideγ-Alkynyl tartrate62 [14]48
Benzyl chlorideBenzylated tartrate58 [15]36

b) Hydride-induced reductive opening

Diisobutylaluminum hydride in Tetrahydrofuran at −78 °C provokes a two-step cascade: first, selective reduction of one ester to the lactol; second, fragmentation to ε-hydroxy-α,β-unsaturated esters after Horner–Emmons trapping [16].

StepIntermediateYield (%)Reference
Hydride reductionAluminum alkoxide lactol84 [16]
OlefinationUnsaturated mono-ester77 [16]

The regio-selectivity derives from chelation of aluminum to the acetal oxygen and one carbonyl oxygen, enforcing axial delivery of hydride.

Integrated Reactivity Map

Figure 1 (attached separately) schematically ranks the discussed pathways by relative free-energy barriers at 25 °C and highlights preparative windows where ester manipulation proceeds without acetal cleavage and vice-versa.

Concluding Remarks

  • Under neutral or mildly basic conditions ester hydrolysis (pseudo first order) is 20- to 30-fold faster than acid hydrolysis, a crucial consideration for downstream processing of tartrate-derived chiral auxiliaries.

  • Lewis-acid catalysed alkylations enable stereospecific derivatisation at the acetal centre without compromising the ester array, providing entry to desymmetrised building blocks for polyketide syntheses.

  • The dioxolane ring is best cleaved under protic acid conditions in polar media; parallel alcoholysis offers a direct route to mixed mono-esters that are otherwise difficult to access.

XLogP3

0.3

Dates

Last modified: 08-15-2023
Wender et al. Gateway synthesis of daphnane congeners and their protein kinase C affinities and cell-growth activities. Nature Chemistry, doi: 10.1038/nchem.1074, published online 19 June 2011 http://www.nature.com/nchem

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